4-(2,5-dimethylbenzyl)morpholine
Overview
Description
4-(2,5-Dimethylbenzyl)morpholine is an organic compound that belongs to the morpholine family. Morpholine compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of the 2,5-dimethylbenzyl group attached to the morpholine ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylbenzyl)morpholine typically involves the reaction of morpholine with 2,5-dimethylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the benzyl chloride, displacing the chloride ion and forming the desired product.
Reaction Conditions:
Reagents: Morpholine, 2,5-dimethylbenzyl chloride
Solvent: Anhydrous ethanol or another suitable solvent
Temperature: Room temperature to 60°C
Catalyst: Sodium hydroxide or potassium carbonate as a base
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylbenzyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Halogenated reagents (e.g., benzyl bromide) under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
4-(2,5-Dimethylbenzyl)morpholine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in central nervous system disorders.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylbenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors in the central nervous system, altering neurotransmitter release and signaling.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the 2,5-dimethylbenzyl group.
4-Benzylmorpholine: Similar structure but with a benzyl group instead of the 2,5-dimethylbenzyl group.
4-(2-Methylbenzyl)morpholine: Contains a 2-methylbenzyl group instead of the 2,5-dimethylbenzyl group.
Uniqueness
4-(2,5-Dimethylbenzyl)morpholine is unique due to the presence of the 2,5-dimethylbenzyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-3-4-12(2)13(9-11)10-14-5-7-15-8-6-14/h3-4,9H,5-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNDJNNBCGBVBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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